3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom, a pyrrolidine ring with a hydroxymethyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Chlorination: Introduction of the chlorine atom to the pyrazole ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the hydroxymethyl group: This step might involve hydroxymethylation reactions using formaldehyde or other suitable reagents.
Formation of the morpholine ring: This can be synthesized through cyclization reactions involving diethanolamine and suitable reagents.
Coupling reactions: The final step involves coupling the pyrazole, pyrrolidine, and morpholine rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound might be used as a probe to study enzyme interactions, receptor binding, or cellular pathways.
Medicine
Industry
In industrial applications, this compound might be used in the development of new materials, coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloropyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the hydroxymethyl and morpholine groups.
3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one: Lacks the morpholine group.
3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one: Lacks the hydroxymethyl group.
Uniqueness
The presence of both the hydroxymethyl and morpholine groups in 3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one might confer unique properties such as enhanced solubility, specific binding interactions, or distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O3/c17-15-7-18-21(11-15)2-1-16(23)20-9-13(14(10-20)12-22)8-19-3-5-24-6-4-19/h7,11,13-14,22H,1-6,8-10,12H2/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTUUYDCESBKLS-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(CC2CO)C(=O)CCN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H]2CN(C[C@@H]2CO)C(=O)CCN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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